

Spectroscopic Profile of Methyl 3-chloro-4-cyanobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-chloro-4-cyanobenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-chloro-4-cyanobenzoate**, a valuable building block in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra for **Methyl 3-chloro-4-cyanobenzoate**, this document presents a detailed analysis of the spectroscopic data for the closely related compounds, Methyl 3-chlorobenzoate and Methyl 4-cyanobenzoate. This information is used to predict the expected spectral characteristics of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted Spectroscopic Data for Methyl 3-chloro-4-cyanobenzoate

The spectroscopic data for **Methyl 3-chloro-4-cyanobenzoate** can be predicted by considering the additive effects of the chloro and cyano substituents on the benzene ring of the parent molecule, methyl benzoate. The chloro group at the meta position and the cyano group at the para position to the methoxycarbonyl group will influence the chemical shifts in the NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation pattern in the mass spectrum.

Expected ^1H NMR Spectral Features:

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 2 (ortho to the ester and chloro groups) will likely appear as a doublet. The proton at position 5 (ortho to the cyano group and meta to the ester) is expected to be a doublet of doublets, and the proton at position 6 (ortho to the ester group and meta to the chloro and cyano groups) should appear as a doublet. The methyl ester protons will be a singlet further downfield.

Expected ^{13}C NMR Spectral Features:

The ^{13}C NMR spectrum will show signals for all nine carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. The aromatic region will display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, cyano, and methoxycarbonyl groups. The methyl carbon of the ester will appear at the most upfield position.

Expected IR Spectral Features:

The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group, a characteristic band for the C≡N stretching of the cyano group, and various bands corresponding to the C-Cl stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations.

Expected Mass Spectrum Features:

The mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of **Methyl 3-chloro-4-cyanobenzoate** (195.60 g/mol). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M^+ and M^{++2} peaks in an approximate 3:1 ratio). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Spectroscopic Data for Related Compounds

To substantiate the predicted data, the experimental spectroscopic data for Methyl 3-chlorobenzoate and Methyl 4-cyanobenzoate are presented below.

Methyl 3-chlorobenzoate

¹ H NMR (CDCl ₃)	Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H	H-2	7.97	t	1.8
Aromatic-H	H-6	7.88 - 7.84	m	
Aromatic-H	H-4	7.46	ddd	8.0, 2.2, 1.1
Aromatic-H	H-5	7.32	t	7.9
Methyl-H	-OCH ₃	3.89	s	

Source:[1][2]

¹³ C NMR (CDCl ₃)	Chemical Shift (δ , ppm)
Carbonyl	165.7
Aromatic	134.5, 134.3, 132.8, 131.8, 129.6, 127.6
Methyl	52.3

Source:[2]

IR Spectroscopy	Frequency (cm ⁻¹)	Functional Group
C=O Stretch	~1720	Ester
C-Cl Stretch	~750	Aryl Chloride
C-O Stretch	~1250	Ester
Aromatic C=C Stretch	~1600, 1480	Aromatic Ring

Note: IR data is generalized based on typical values for this class of compound.

Mass Spectrometry	m/z	Relative Intensity	Fragment
Molecular Ion	170	72%	[M] ⁺
Fragment	139	100%	[M-OCH ₃] ⁺
Fragment	111	99.99%	[M-COOCH ₃] ⁺
Fragment	75	55.20%	[C ₆ H ₄ Cl] ⁺

Source:[3]

Methyl 4-cyanobenzoate

¹ H NMR (CDCl ₃)	Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H	H-2, H-6	8.12	d	8.0
Aromatic-H	H-3, H-5	7.73	d	8.0
Methyl-H	-OCH ₃	3.94	s	

Source:[1]

¹³ C NMR (CDCl ₃)	Chemical Shift (δ , ppm)
Carbonyl	165.4
Aromatic	133.9, 132.2, 130.1, 118.0, 117.4
Cyano	117.4
Methyl	52.7

Source:[1]

IR Spectroscopy	Frequency (cm ⁻¹)	Functional Group
C≡N Stretch	~2230	Nitrile
C=O Stretch	~1725	Ester
C-O Stretch	~1280	Ester
Aromatic C=C Stretch	~1610, 1440	Aromatic Ring

Note: IR data is generalized based on typical values for this class of compound.

Mass Spectrometry	m/z	Relative Intensity	Fragment
Molecular Ion	161	High	[M] ⁺
Fragment	130	100%	[M-OCH ₃] ⁺
Fragment	102	High	[M-COOCH ₃] ⁺

Source:[4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds such as **Methyl 3-chloro-4-cyanobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). Data acquisition parameters, such as the number of scans, relaxation delay, and pulse width, are optimized to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

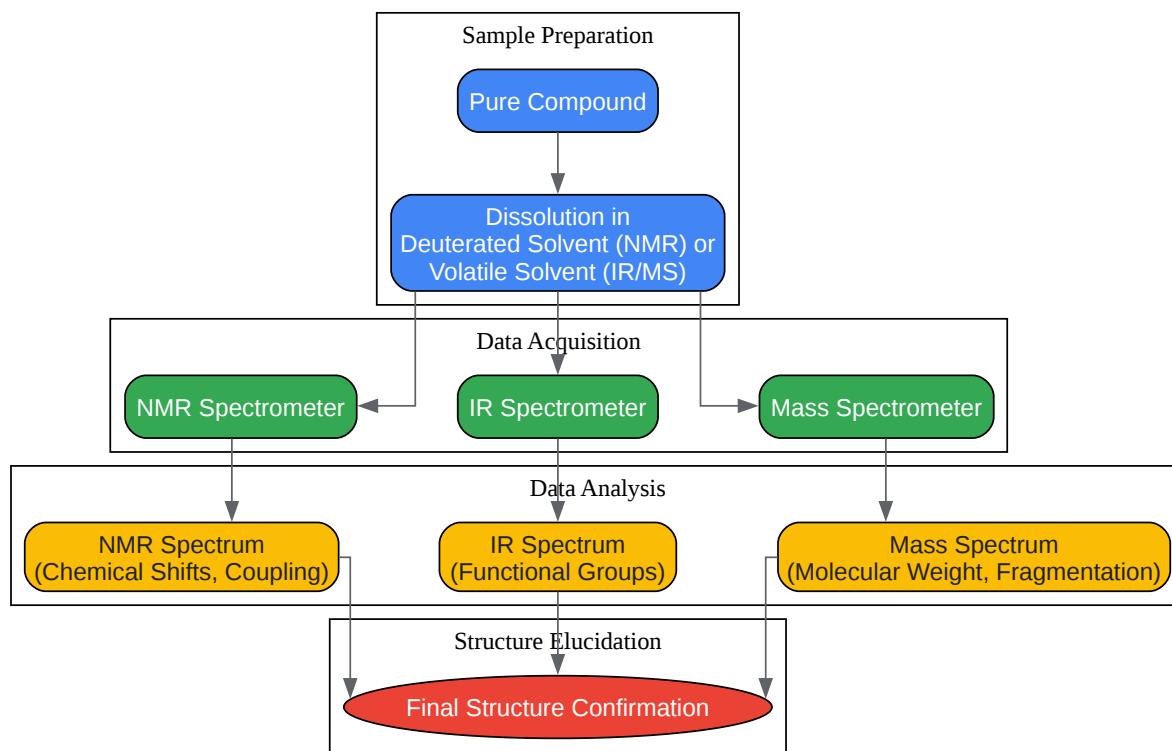
For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop is placed between two salt plates. The sample is then placed in the IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source. For electron ionization (EI), a volatile sample is introduced into the ion source, where it is bombarded with a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

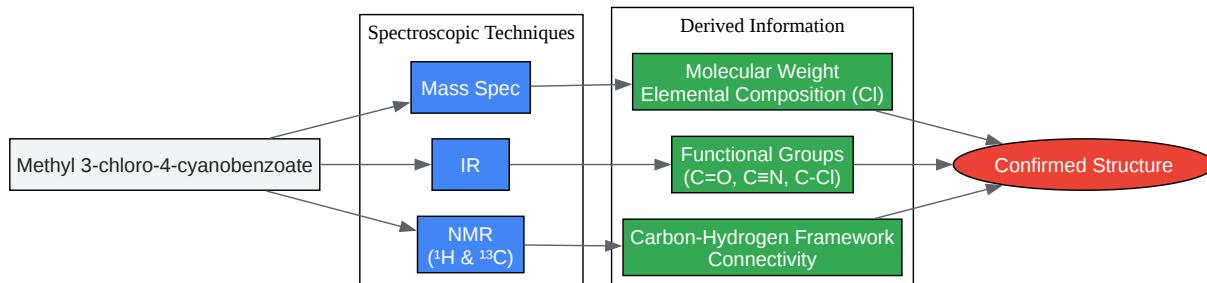
Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Structural Confirmation Logic.

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